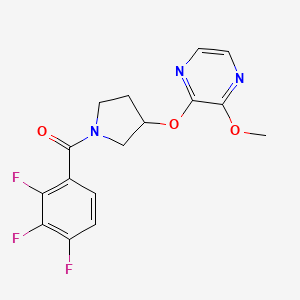

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c1-24-14-15(21-6-5-20-14)25-9-4-7-22(8-9)16(23)10-2-3-11(17)13(19)12(10)18/h2-3,5-6,9H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFPJYHEMIAOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the trifluorophenylmethanone as the core structure and introduce the pyrrolidinyl and methoxypyrazinyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazinyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols or reduced derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the methoxypyrazinyl group can modulate its activity. The pyrrolidinyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyrazoline Derivatives ()

Compounds like 1h and 2h (1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines) share alkoxyaryl substituents with the target compound. Key differences include:

- Core Structure: Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyrrolidinyl methanone (5-membered amine ring with a ketone).

- Substituent Effects: Increasing alkoxy chain length (methoxy → ethoxy) reduces melting points (120–124°C → 102–106°C) in pyrazolines, suggesting similar trends could apply to alkoxy groups in pyrrolidinyl methanones .

Piperazine Methanones ()

MK37 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone) shares the methanone group but differs in:

- Heterocycle : Piperazine (6-membered diamine ring) vs. pyrrolidine (5-membered amine). Piperazine offers greater conformational rigidity.

- Aryl Groups : Trifluoromethylphenyl vs. 2,3,4-trifluorophenyl. The latter’s three fluorine atoms may enhance steric and electronic effects.

Fluorinated Chromenones ()

Example 62 (chromen-4-one derivative) includes fluorinated aryl groups but differs in:

- Core: Chromenone (benzopyran-4-one) vs. pyrrolidinyl methanone.

- Fluorine Substitution: Mono- and di-fluorophenyl groups vs. tri-fluorophenyl. Increased fluorine content may improve membrane permeability in the target compound .

Key Research Findings

- Heterocycle Flexibility : Pyrrolidine’s smaller ring size vs. piperazine may reduce steric hindrance, improving interaction with hydrophobic pockets .

- Synthetic Efficiency: Pyrazoline derivatives achieve high yields (80–85%) via cyclization, suggesting optimized routes for methanones could similarly improve scalability .

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and biological activity, including antimicrobial, anticancer, and neuroprotective effects.

Structural Features

The compound features several key structural elements:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that is known for its versatility in biological activity.

- Methoxypyrazine moiety : This group is often associated with various therapeutic effects, including antimicrobial and anticancer properties.

- Trifluorophenyl group : The presence of trifluoromethyl groups can enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the pyrazine ring : Reacting suitable precursors under controlled conditions.

- Methoxylation : Using methanol and a catalyst to introduce the methoxy group.

- Pyrrolidine formation : Synthesizing the pyrrolidine ring separately before linking it to the methoxypyrazine.

- Final coupling : Combining the trifluorophenyl group through nucleophilic substitution reactions.

Antimicrobial Activity

Compounds with similar structures have been reported to exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Certain derivatives demonstrate efficacy against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Similar compounds have shown effectiveness against various fungal strains.

Anticancer Potential

Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity Studies : Some studies have demonstrated selective toxicity towards tumor cells while sparing normal cells, suggesting a promising therapeutic window.

Neuroprotective Effects

The neuroprotective potential of related structures has been documented, which may be relevant for neurodegenerative diseases:

- Mechanisms of Action : Compounds in this class may exert neuroprotective effects through antioxidant mechanisms or by modulating neurotransmitter systems.

Data Table of Biological Activities

| Activity Type | Effectiveness | Reference Source |

|---|---|---|

| Antibacterial | Significant | |

| Antifungal | Moderate | |

| Cytotoxic (Cancer) | Selective | |

| Neuroprotective | Potential |

Case Studies

- Anticancer Activity : A study involving a series of pyrazine derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential.

- Neuroprotective Study : Research on related compounds indicated that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.